2-Amino-4-(thiophen-3-yl)benzoic acid
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Overview
Description
2-Amino-4-(thiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a thiophene ring
Mechanism of Action
Target of Action
It’s structurally similar to aminosalicylic acid, which is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .
Mode of Action
Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
Based on the mode of action of aminosalicylic acid, it can be inferred that it may interfere with the folic acid synthesis pathway .
Result of Action
Based on the mode of action of aminosalicylic acid, it can be inferred that it may lead to the inhibition of bacterial growth by disrupting folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(thiophen-3-yl)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Amino-4-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-Amino-4-(thiophen-3-yl)benzoic acid is unique due to its combination of an amino group and a thiophene ring on a benzoic acid core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-4-thiophen-3-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROVNREILSZBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675427 |
Source
|
Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-86-3 |
Source
|
Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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